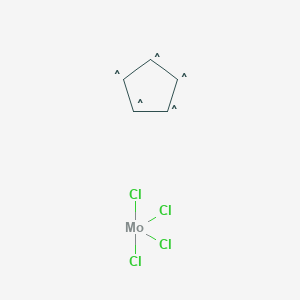
Cyclopentadienylmolybdenum(V) tetrachloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclopentadienylmolybdenum(V) tetrachloride is an organometallic compound with the chemical formula C₅H₅Cl₄Mo. It is known for its distinctive structure, where a cyclopentadienyl ring is bonded to a molybdenum atom, which is further coordinated to four chlorine atoms. This compound is of significant interest in the field of inorganic and organometallic chemistry due to its unique properties and reactivity .
作用机制
Target of Action
Cyclopentadienylmolybdenum(V) tetrachloride, also known as MFCD00269826, is primarily used as a catalyst in chemical reactions . Its primary targets are the reactants in these reactions, particularly substituted acetylenes . The compound facilitates the transformation of these reactants into desired products.
Mode of Action
As a catalyst, this compound accelerates the rate of chemical reactions without being consumed in the process . It does this by providing an alternative reaction pathway with a lower activation energy. The exact mechanism of interaction with its targets can vary depending on the specific reaction and the reactants involved.
Biochemical Pathways
The compound is used in the polymerization of substituted acetylenes . This process involves the formation of long-chain molecules through the repetitive addition of acetylene units. The compound can also react with bismuth alkoxides
Result of Action
The primary result of the action of this compound is the facilitation of chemical reactions, leading to the efficient production of desired products . In the case of polymerization reactions, for example, the compound enables the formation of polymers from substituted acetylenes .
准备方法
Synthetic Routes and Reaction Conditions
Cyclopentadienylmolybdenum(V) tetrachloride can be synthesized through various methods. One common approach involves the reaction of molybdenum pentachloride with cyclopentadiene in the presence of a reducing agent. The reaction typically occurs under an inert atmosphere to prevent oxidation and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of organometallic synthesis apply. Industrial production would likely involve large-scale reactions under controlled conditions to ensure high yield and purity of the compound .
化学反应分析
Types of Reactions
Cyclopentadienylmolybdenum(V) tetrachloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of molybdenum.
Reduction: It can be reduced to lower oxidation states, often involving the loss of chlorine atoms.
Substitution: The chlorine atoms can be substituted by other ligands, such as alkoxides or phosphines.
Common Reagents and Conditions
Common reagents used in reactions with this compound include reducing agents like sodium amalgam, oxidizing agents like hydrogen peroxide, and various ligands for substitution reactions. These reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of organometallic complexes with different ligands .
科学研究应用
Cyclopentadienylmolybdenum(V) tetrachloride has a wide range of applications in scientific research:
Medicine: The compound’s unique properties make it a candidate for the development of new therapeutic agents.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
相似化合物的比较
Similar Compounds
- Cyclopentadienylmolybdenum(IV) trichloride
- Cyclopentadienylmolybdenum(VI) dichloride
- Cyclopentadienylmolybdenum(III) pentachloride
Uniqueness
Cyclopentadienylmolybdenum(V) tetrachloride is unique due to its specific oxidation state and coordination environment. The presence of four chlorine atoms and the cyclopentadienyl ring provides distinct reactivity patterns compared to other molybdenum compounds. This uniqueness makes it valuable for specific catalytic and synthetic applications .
属性
InChI |
InChI=1S/C5H5.4ClH.Mo/c1-2-4-5-3-1;;;;;/h1-5H;4*1H;/q;;;;;+4/p-4 |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYLUAHPKLGKVNL-UHFFFAOYSA-J |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH]1[CH][CH][CH][CH]1.Cl[Mo](Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Cl4Mo |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














